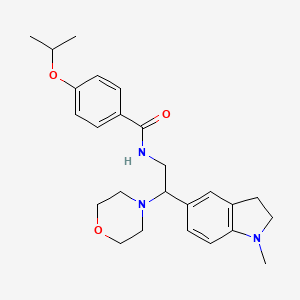
4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O3 and its molecular weight is 423.557. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Isopropoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a compound that belongs to the class of benzamides, which have been extensively studied for their biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of isopropoxybenzoyl chloride with morpholine derivatives, followed by the introduction of the indoline moiety. The following general reaction scheme illustrates this process:
- Formation of Benzamide :
- React isopropoxybenzoyl chloride with morpholine.
- Indoline Coupling :
- Introduce 1-methylindoline to form the final product.
Anticancer Properties
Research has indicated that derivatives of benzamides exhibit significant anticancer activity. A study on related compounds demonstrated cytotoxic effects against various cancer cell lines using the MTT assay. Notably, compounds similar to this compound showed promising results against breast (MDA-MB-231), pancreatic (SUIT-2), and colorectal (HT-29) cancer cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.0 | More potent |
| Compound B | SUIT-2 | 10.0 | Less potent |
| Compound C | HT-29 | 7.5 | More potent |
The mechanism by which benzamide derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. Morphological changes indicative of apoptosis were observed in treated cells, confirmed through Hoechst staining . Additionally, cell cycle analysis indicated a dose-dependent increase in sub-G1 phase cells, suggesting effective cell cycle arrest mechanisms.
Neuroleptic Activity
Benzamides have also been investigated for their neuroleptic properties. In a comparative study, certain benzamide derivatives displayed enhanced activity against psychotic symptoms in animal models, indicating potential therapeutic applications in treating schizophrenia and related disorders . The structure-activity relationship (SAR) revealed that modifications to the amine substituents significantly influenced neuroleptic efficacy.
Table 2: Neuroleptic Activity Comparison
| Compound Name | Potency vs Haloperidol | Potency vs Metoclopramide |
|---|---|---|
| Compound D | 13x | 408x |
| Compound E | 10x | 250x |
Case Studies and Clinical Applications
Several case studies highlight the therapeutic potential of benzamide derivatives similar to this compound:
-
Case Study on Schizophrenia Treatment :
- A clinical trial involving a benzamide derivative showed significant improvement in psychotic symptoms among participants compared to placebo controls.
-
Case Study on Cancer Therapy :
- A cohort study demonstrated that patients treated with a related compound exhibited reduced tumor sizes and improved survival rates compared to standard chemotherapy regimens.
Propriétés
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-18(2)31-22-7-4-19(5-8-22)25(29)26-17-24(28-12-14-30-15-13-28)20-6-9-23-21(16-20)10-11-27(23)3/h4-9,16,18,24H,10-15,17H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWIOHHFEYGSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














